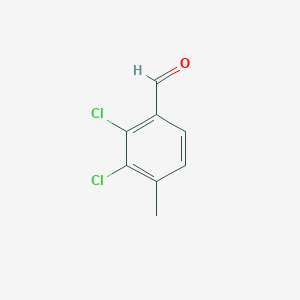

2,3-Dichloro-4-methylbenzaldehyde

説明

Significance of Halogenated Benzaldehydes in Organic Synthesis

Halogenated benzaldehydes are crucial building blocks in organic synthesis due to the versatile reactivity of the halogen and aldehyde functional groups. The presence of halogens, such as chlorine, on the aromatic ring influences the electronic nature of the molecule and provides a handle for further functionalization through various cross-coupling reactions. The aldehyde group is a key functional group that can undergo a wide array of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of carbon-carbon bonds through reactions like the Wittig, Grignard, and aldol (B89426) reactions.

The synthesis of halogenated benzaldehydes can be achieved through several methods. One common approach is the direct formylation of halogenated aromatic compounds. For instance, the Vilsmeier-Haack reaction or the Gattermann-Koch reaction can be employed to introduce an aldehyde group onto an activated aromatic ring. thieme-connect.de Another strategy involves the oxidation of the corresponding benzyl (B1604629) halides or benzyl alcohols. A method for preparing various substituted benzaldehydes, including 2,3-dichloro and 2,4-dichloro derivatives, involves the conversion of an aromatic amine to the corresponding aldehyde. orgsyn.org

Strategic Importance of the 2,3-Dichloro-4-methylbenzaldehyde Scaffold

The strategic importance of the this compound scaffold lies in its potential as a precursor for a wide range of functional molecules with applications in medicinal chemistry, agrochemicals, and materials science. The specific substitution pattern of two chlorine atoms and a methyl group on the benzaldehyde (B42025) core allows for fine-tuning of the physicochemical properties of the resulting derivatives.

In the realm of medicinal chemistry, substituted benzaldehydes have been investigated for various therapeutic applications. For example, certain substituted benzaldehydes have been designed to interact with human hemoglobin. In agrochemicals, halogenated aromatic compounds are a common feature in many pesticides and herbicides. A patent has been filed for the use of substituted isoquinolinones, which can be synthesized from precursors like this compound, for enhancing stress tolerance in plants. googleapis.com Benzaldehyde derivatives have also been studied as potential plant growth regulators. researchgate.net

The reactivity of the aldehyde and the presence of the chloro and methyl substituents on the benzene (B151609) ring make this compound a valuable starting material for creating diverse molecular libraries for screening in drug discovery and agrochemical research.

Overview of Research Directions for this compound

Current research involving scaffolds similar to this compound is focused on the development of novel synthetic methodologies and the exploration of their utility in creating functional molecules. The synthesis of complex molecules often relies on the strategic use of functionalized building blocks like halogenated benzaldehydes.

One key research direction is the development of efficient and selective methods for the synthesis of polysubstituted aromatic compounds. The formylation of substituted benzenes is a critical transformation, and improved methods using reagents like dichloromethyl methyl ether with silver trifluoromethanesulfonate (B1224126) have been developed for this purpose. researchgate.net

Another area of active research is the use of these building blocks in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. For instance, condensation reactions between anilines and benzaldehyde derivatives can lead to the formation of imines, which are precursors to various heterocyclic systems. google.com

Furthermore, the development of catalytic methods for the transformation of the aldehyde group in the presence of other functional groups is a continuous effort in organic synthesis. The selective reduction of carboxylic acids to aldehydes, a reverse transformation, has been achieved using photoredox catalysis, highlighting the ongoing innovation in controlling the reactivity of these functional groups. rsc.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dichloro-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLGSVWGWPLXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,3 Dichloro 4 Methylbenzaldehyde

Classical Synthetic Routes to Halogenated Benzaldehydes

Traditional methods for the synthesis of halogenated benzaldehydes have been well-established for decades. These routes often involve multi-step processes and can be adapted for the specific preparation of 2,3-dichloro-4-methylbenzaldehyde.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry for the functionalization of aromatic rings. minia.edu.egmsu.edu The introduction of a formyl group (-CHO) onto a benzene (B151609) ring is a key transformation in the synthesis of benzaldehydes. wikipedia.org

The mechanism of electrophilic aromatic substitution generally proceeds in two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (also known as a benzenonium ion or σ-complex), followed by the deprotonation of this intermediate to restore aromaticity. msu.eduuci.edu The first step is typically the rate-determining step of the reaction. uci.edu Various electrophiles can be used to substitute a hydrogen atom on an aromatic ring, including halogens, the nitro group, the sulfonic acid group, alkyl groups, and acyl groups. minia.edu.eg

For the synthesis of substituted benzaldehydes, formylation reactions are a type of electrophilic aromatic substitution that work best with electron-rich starting materials like phenols and mesitylene. wikipedia.org However, benzene itself can undergo formylation under more aggressive conditions. wikipedia.org

Conversion from Substituted Aromatic Amines

Substituted aromatic amines serve as valuable precursors for the synthesis of various aromatic compounds, including benzaldehydes. The conversion of an aromatic amine to a benzaldehyde (B42025) derivative can be achieved through several synthetic strategies. One common approach involves the diazotization of the amine followed by a Sandmeyer-type reaction.

In a related context, imines are typically formed through the condensation of primary amines with aldehydes or ketones. researchgate.netfrontiersin.org This reaction proceeds via a nucleophilic addition to form a hemiaminal intermediate, which then eliminates water to yield the imine. researchgate.net The equilibrium often favors the starting materials, so methods like azeotropic distillation are used to drive the reaction forward. researchgate.net

Formylation Reactions (e.g., Gattermann-Koch, Vilsmeier-Haack on related methyl-substituted benzenes)

Several named reactions are pivotal for the direct formylation of aromatic rings. These reactions are particularly relevant for the synthesis of substituted benzaldehydes from appropriately substituted benzene precursors.

The Gattermann-Koch reaction is a classic method for formylating aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride. thermofisher.comnumberanalytics.comslideshare.net This reaction is generally most effective for alkylbenzenes. thermofisher.com The reactive electrophile is believed to be the formyl cation, [HCO]+, which is generated in situ. numberanalytics.combyjus.com

The Gattermann reaction is a related formylation method that utilizes hydrogen cyanide and hydrogen chloride with a Lewis acid catalyst. youtube.comwikipedia.org A significant modification, known as the Adams modification, generates hydrogen cyanide in situ from zinc cyanide, making the procedure safer. thermofisher.comwikipedia.org

The Vilsmeier-Haack reaction is a widely used and versatile method for formylating electron-rich aromatic compounds. thieme-connect.deorganic-chemistry.org The Vilsmeier-Haack reagent, typically a chloromethyleneiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). thieme-connect.desemanticscholar.org This reagent then acts as the electrophile in the substitution reaction. thieme-connect.de The reaction is particularly effective for electron-rich arenes, including those with alkoxy or dialkylamino substituents. thieme-connect.de

A comparison of these formylation reactions is presented in the table below.

| Reaction | Formylating Agent | Catalyst | Substrate Scope |

| Gattermann-Koch | Carbon Monoxide, HCl | AlCl₃, CuCl | Alkylbenzenes thermofisher.comwikipedia.org |

| Gattermann | Hydrogen Cyanide, HCl | AlCl₃ | Phenols, phenolic ethers, heteroaromatics thermofisher.com |

| Vilsmeier-Haack | DMF, POCl₃ | None (reagent generated in situ) | Electron-rich arenes thieme-connect.deorganic-chemistry.org |

Chlorination Strategies

The introduction of chlorine atoms onto an aromatic ring is a critical step in the synthesis of chlorinated benzaldehydes. The regioselectivity of chlorination is governed by the directing effects of the substituents already present on the ring.

Direct chlorination of benzaldehyde in the presence of a Lewis acid catalyst like ferric chloride typically results in the formation of m-chlorobenzaldehyde, as the aldehyde group is a meta-director. youtube.comresearchgate.net In the absence of a catalyst, chlorination can lead to the formation of benzoyl chloride. youtube.comstackexchange.com

For the synthesis of this compound, a plausible route would involve the chlorination of a suitable precursor, such as 4-methylbenzaldehyde (B123495) or 2,3-dichlorotoluene (B105489). The chlorination of 4-methylbenzaldehyde would need to be carefully controlled to achieve the desired 2,3-dichloro substitution pattern, as the methyl group is an ortho-, para-director and the aldehyde group is a meta-director.

Advanced and Modern Synthetic Approaches

Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of complex molecules.

Catalytic Synthesis Protocols

Modern synthetic strategies often employ catalytic systems to achieve high yields and selectivities under milder reaction conditions. For the synthesis of halogenated benzaldehydes, catalytic approaches can offer significant advantages over classical methods.

One example of a modern approach is the catalytic oxidation of substituted toluenes. For instance, 2,3-dichlorotoluene can be oxidized to 2,3-dichlorobenzaldehyde (B127699) using a catalyst system composed of cobalt acetate (B1210297) and sodium molybdate (B1676688) in the presence of hydrogen peroxide. chemicalbook.com

Another advanced strategy involves a two-step, one-pot reduction/cross-coupling procedure starting from Weinreb amides. acs.org This method allows for the synthesis of various substituted benzaldehydes by forming a stable aluminum hemiaminal intermediate that can then undergo cross-coupling with organometallic reagents. acs.org

Multi-Component Reaction (MCR) Strategies for Complex Derivatives

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is characterized by high atom economy, reduced waste generation, and operational simplicity, making it an attractive strategy for creating diverse chemical libraries. bohrium.com While specific MCRs involving this compound are not extensively detailed in the provided results, the principles of MCRs can be applied to synthesize its complex derivatives.

For instance, established MCRs like the Ugi and Passerini reactions, which typically involve an aldehyde, an amine, a carboxylic acid, and an isocyanide, could theoretically incorporate this compound to generate a wide array of substituted peptide-like structures or α-acyloxy carboxamides. bohrium.com Similarly, the Biginelli and Hantzsch reactions, which utilize an aldehyde for the synthesis of dihydropyrimidinones and dihydropyridines respectively, could be adapted. nih.gov The reactivity of the aldehyde group in this compound makes it a suitable candidate for these and other MCRs, enabling the efficient synthesis of novel, highly functionalized molecules with potential applications in various fields of chemical research.

Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. polimi.itcinz.nz This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. polimi.it

The synthesis of benzaldehyde derivatives can be effectively translated to flow chemistry systems. For example, a continuous-flow protocol could be designed for the oxidation of 2,3-dichloro-4-methylbenzyl alcohol to this compound, utilizing an immobilized oxidizing agent packed into a column reactor. This approach would simplify product purification and allow for the continuous production of the target aldehyde. cinz.nz A general flow chemistry setup typically involves pumping reagent streams into a mixing junction, after which the combined stream passes through a heated or cooled reactor coil where the reaction occurs. polimi.it The product stream then exits the reactor for collection or further in-line processing.

A study on the synthesis of 2,3-dichlorobenzaldehyde using a microchannel reactor demonstrated the potential of flow chemistry. chemicalbook.com In this process, a solution of 2,3-dichlorotoluene and a catalyst in acetic acid was mixed with a hydrogen peroxide solution and pumped through a preheated reactor, resulting in the formation of the desired aldehyde. chemicalbook.com This example highlights the feasibility of applying similar flow methodologies to the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly guiding the development of new synthetic methods to minimize environmental impact. These principles focus on areas such as waste reduction, the use of less hazardous chemicals, and energy efficiency.

Solvent-Free Synthesis

Performing reactions without a solvent, or under solvent-free conditions, is a key aspect of green chemistry. This approach reduces the environmental and economic costs associated with solvent use, purification, and disposal. While specific examples for the solvent-free synthesis of this compound are not prevalent, related reactions have been successfully conducted under these conditions. For instance, the synthesis of various biologically active heterocycles has been achieved through solventless, ultrasound-assisted methods. nih.gov These reactions often proceed faster and with higher yields compared to conventional methods.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a valuable tool in green chemistry for accelerating chemical reactions. nih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov

Ultrasound has been successfully employed in various synthetic transformations, including the synthesis of heterocyclic compounds. nih.gov For example, the ultrasound-assisted synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water demonstrated significantly improved yields and reduced reaction times compared to silent conditions. nih.gov This technology could be applied to different steps in the synthesis of this compound, potentially leading to more efficient and environmentally friendly processes.

Application of Recyclable Catalytic Systems (e.g., heterogeneous catalysis, ionic liquids)

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are readily separated from the reaction mixture by simple filtration. An example is the use of a poly(4-vinylpyridine)-supported acidic ionic liquid catalyst for the synthesis of 2,3-dihydro-4(1H)-quinazolinones. nih.gov Another approach involves magnetically separable nanocatalysts, such as copper ferrite (B1171679) nanoparticles supported on starch (CuFe₂O₄@starch), which have been used for the synthesis of 4H-pyran derivatives. nih.gov This catalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity. nih.gov

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. google.com Their negligible vapor pressure and high thermal stability make them environmentally benign alternatives to volatile organic solvents. Furthermore, their unique solvent properties can lead to enhanced reaction rates and selectivities. In some cases, after the reaction, the product can be separated by extraction, and the ionic liquid phase can be recovered and reused. google.com

The table below summarizes the key features of the discussed green chemistry approaches.

| Green Chemistry Approach | Key Features | Potential Application in this compound Synthesis |

| Solvent-Free Synthesis | Reduces or eliminates the use of harmful solvents, minimizes waste. | Direct reaction of starting materials under heat or mechanical stress. |

| Ultrasound-Assisted Synthesis | Accelerates reactions, improves yields, often under milder conditions. nih.gov | Oxidation or formylation steps could be enhanced by sonication. |

| Heterogeneous Catalysis | Facilitates easy catalyst separation and recycling, reduces waste. mdpi.com | Use of solid-supported catalysts for oxidation or carbonylation reactions. |

| Ionic Liquids | Act as recyclable solvents and/or catalysts, non-volatile. google.com | As a reaction medium for various synthetic steps, enabling catalyst recycling. |

Spectroscopic and Structural Elucidation Techniques for 2,3 Dichloro 4 Methylbenzaldehyde and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. These techniques probe the vibrational and rotational energy states of molecules.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the various functional groups within 2,3-Dichloro-4-methylbenzaldehyde. The absorption of infrared radiation causes vibrations such as stretching and bending of the molecular bonds. Each functional group absorbs at a characteristic frequency, providing a unique spectral fingerprint.

For a substituted benzaldehyde (B42025) like this compound, key characteristic absorption bands are expected. The most prominent is the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the range of 1710-1685 cm⁻¹. orgchemboulder.com The presence of the aldehyde is further confirmed by two characteristic C-H stretching bands between 2830 cm⁻¹ and 2695 cm⁻¹. orgchemboulder.comblogspot.com

The aromatic ring gives rise to several bands. Aromatic C-H stretching vibrations are observed in the region of 3100-3000 cm⁻¹. orgchemboulder.com The C=C stretching vibrations within the benzene (B151609) ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands. Furthermore, the C-Cl stretching vibrations are expected in the fingerprint region, generally below 800 cm⁻¹.

For derivatives, such as 4-phenacyloxy benzaldehydes, additional characteristic peaks would appear, including a C-O-C stretching vibration around 1218 cm⁻¹. orientjchem.org

Table 1: Expected FT-IR Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C-H Stretch | 2830 - 2695 orgchemboulder.comblogspot.com |

| Aldehyde | C=O Stretch | 1710 - 1665 orgchemboulder.com |

| Aromatic Ring | C-H Stretch | 3100 - 3000 orgchemboulder.com |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Methyl Group | C-H Stretch | ~2981 (aliphatic) orientjchem.org |

| Chloro Group | C-Cl Stretch | < 800 |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy serves as a valuable complement to FT-IR for analyzing vibrational modes. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

In the analysis of aromatic compounds like this compound, Raman spectroscopy is particularly useful for identifying vibrations of the carbon skeleton. Symmetrical vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum. For instance, the symmetric stretching of the C=C bonds in the aromatic ring typically produces a strong Raman signal. beilstein-journals.org Studies on related molecules show strong Raman-active stretching modes for α,β-unsaturated carbonyl moieties, with strong signals often observed around 1600 cm⁻¹. beilstein-journals.org This technique is sensitive to the crystal lattice structure in the solid state and can be used to study polymorphism. aps.org For 4-methylbenzaldehyde (B123495), Raman spectra are available in spectral databases, providing a reference for comparison. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

In the ¹H NMR spectrum of this compound, distinct signals are expected:

Aldehydic Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.9-10.1 ppm. orgchemboulder.comorientjchem.org This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen.

Aromatic Protons: The benzene ring has two remaining protons. Due to the substitution pattern, they will appear as two distinct signals in the aromatic region (δ 7.0-8.0 ppm). The proton at position 5 will likely be a doublet, coupled to the proton at position 6. The proton at position 6 will also be a doublet, coupled to the proton at position 5. Their precise chemical shifts are influenced by the electronic effects of the adjacent chloro, methyl, and aldehyde groups. For comparison, the aromatic protons of the related 4-methylbenzaldehyde appear in the region of δ 7.3-7.8 ppm. orgchemboulder.comblogspot.com

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet. This signal is expected in the benzylic region, typically around δ 2.4-2.5 ppm. orgchemboulder.com

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Multiplicity | Predicted Chemical Shift (ppm) | Integration |

| Aldehydic (CHO) | Singlet | 9.9 - 10.1 orgchemboulder.comorientjchem.org | 1H |

| Aromatic (Ar-H) | Doublet | 7.0 - 8.0 | 1H |

| Aromatic (Ar-H) | Doublet | 7.0 - 8.0 | 1H |

| Methyl (CH₃) | Singlet | 2.4 - 2.5 orgchemboulder.com | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound, the following signals are anticipated:

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the range of δ 190-194 ppm. orientjchem.orgrsc.org

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring, as they are in unique chemical environments. The carbons bearing the chloro substituents (C-2, C-3) and the aldehyde group (C-1) will be significantly deshielded. The carbon attached to the methyl group (C-4) will also have a characteristic shift. The chemical shifts for the aromatic carbons in the related 4-methylbenzaldehyde are found at approximately δ 129.7, 129.8, 134.2, and 145.5 ppm. orientjchem.orgnih.gov The presence of two chlorine atoms in this compound will alter these values significantly due to their inductive effects.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield (shielded) region of the spectrum, typically around δ 20-22 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aldehydic (C=O) | 190 - 194 orientjchem.orgrsc.org |

| Aromatic (C-Cl) | 130 - 140 |

| Aromatic (C-CHO) | 135 - 145 |

| Aromatic (C-CH₃) | 140 - 150 |

| Aromatic (C-H) | 125 - 135 |

| Methyl (CH₃) | 20 - 22 rsc.org |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While 1D NMR spectra provide a wealth of information, complex structures or ambiguous assignments often require advanced techniques. Two-dimensional (2D) NMR experiments can establish correlations between nuclei and confirm the proposed structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacent relationship on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular skeleton and assigning quaternary (non-protonated) carbons.

Solid-State NMR (ssNMR): For analyzing the compound in its solid form, ssNMR can provide information on crystal packing, polymorphism, and molecular conformation in the solid state, which can differ from the solution state.

These advanced methods, used in conjunction, allow for the unambiguous structural elucidation and assignment of all ¹H and ¹³C signals for this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. libretexts.org For this compound (molecular weight: 189.04 g/mol ), electron ionization (EI) is a common method used to generate ions. nih.govyoutube.com In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. libretexts.org

Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom to form a stable [M-1]⁺ ion and the loss of the formyl radical (•CHO) to produce an [M-29]⁺ ion. miamioh.edu Further fragmentation could involve the sequential loss of chlorine atoms or the methyl group.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [C₈H₆Cl₂O]⁺ | 188 | Molecular Ion (M⁺) |

| [C₈H₅Cl₂O]⁺ | 187 | Loss of a hydrogen atom [M-H]⁺ |

| [C₇H₅Cl₂]⁺ | 159 | Loss of the formyl radical [M-CHO]⁺ |

| [C₈H₆ClO]⁺ | 153 | Loss of a chlorine atom [M-Cl]⁺ |

| [C₇H₆Cl]⁺ | 125 | Loss of CO and a chlorine atom [M-CO-Cl]⁺ |

Note: The table shows predicted values. Actual mass spectra may show variations.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound has not been publicly reported, analysis of closely related compounds like 2,4-dichlorobenzaldehyde (B42875) and 2,6-dichlorobenzaldehyde (B137635) provides significant insight into its likely solid-state conformation. nih.govresearchgate.net

In the crystal structure of 2,4-dichlorobenzaldehyde, the aldehyde group is noted to be slightly twisted relative to the benzene ring, with torsion angles of -7.94(13)° and 170.86(9)°. nih.gov This twisting is less pronounced than in 2,6-dichlorobenzaldehyde, where steric hindrance from two ortho-chlorine atoms forces a larger twist of -27.3(4)°. nih.govresearchgate.net It is expected that this compound would also exhibit a twist between the aldehyde group and the aromatic ring.

The crystal packing is often stabilized by intermolecular interactions. For 2,4-dichlorobenzaldehyde, weak C—H⋯O hydrogen bonds connect molecules, and these are further stabilized by π–π stacking interactions between the benzene rings. nih.gov Similar interactions would be anticipated in the crystal lattice of this compound.

Table 2: Crystallographic Data for the Analogous Compound 2,4-Dichlorobenzaldehyde nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₄Cl₂O |

| Molecular Weight | 175.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.100 (1) |

| b (Å) | 3.772 (1) |

| c (Å) | 15.332 (1) |

| β (°) | 113.797 (2) |

| Volume (ų) | 693.2 (3) |

| Temperature (K) | 100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Aromatic aldehydes like this compound typically exhibit two main types of electronic transitions: the π → π* transition of the aromatic ring and the n → π* transition of the carbonyl group. researchgate.net

Theoretical analyses of benzaldehyde show that the lowest energy band corresponds to the n → π* transition, while more intense absorptions at shorter wavelengths are due to π → π* transitions. researchgate.net The substitution pattern on the benzene ring significantly influences the absorption wavelengths. The presence of chlorine atoms (auxochromes) and a methyl group (an alkyl group) on the benzaldehyde ring is expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzaldehyde. Studies on substituted benzaldehydes have shown that interactions between the singlet (S₁) and triplet (T₁) states are crucial in their photophysical properties. acs.org

Other Advanced Spectroscopic and Analytical Methods

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal complexes. wikipedia.orgbyjus.com Since this compound is a stable organic molecule with a closed-shell electron configuration (i.e., no unpaired electrons), it is diamagnetic and therefore ESR-inactive. uni-frankfurt.de

However, ESR spectroscopy would be an invaluable tool for studying radical intermediates involving this compound. libretexts.org For instance, if this compound were to undergo a reaction that generates a radical anion or a ketyl radical, ESR could be used to detect and characterize these short-lived species. jeol.comnih.gov The technique can provide information on the structure and environment of the radical. byjus.com

Gas Chromatography (GC)

Gas chromatography is a premier technique for separating and analyzing volatile compounds. unito.it It is well-suited for the analysis of this compound to assess its purity or to quantify it in a mixture. mdpi.com When coupled with a mass spectrometer (GC-MS), it allows for both separation and definitive identification of the compound and any related impurities. rsc.org

The choice of column is critical for achieving good separation. A common approach involves using a non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane-based stationary phase (e.g., Equity-1 or HP-5MS). rsc.org Temperature programming, where the column temperature is increased during the analysis, is typically employed to ensure efficient elution of compounds with different boiling points. rsc.org For complex samples, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to improve detection limits, especially with an electron capture detector (ECD) or when using negative chemical ionization (NCI) mass spectrometry. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. ekb.eg A specific reverse-phase (RP) HPLC method has been outlined for the analysis of the closely related 2,3-dichlorobenzaldehyde (B127699). sielc.com This method can be adapted for this compound.

The method employs a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it suitable for a range of compounds. sielc.com The separation is achieved using a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with an acid modifier. sielc.comsielc.com For standard UV detection, phosphoric acid can be used, while formic acid is substituted for applications requiring mass spectrometry compatibility. sielc.comsielc.com This HPLC method is scalable and can be used not only for analytical purposes but also for preparative separation to isolate impurities. sielc.com

Table 3: Typical HPLC Conditions for Analysis of Dichlorobenzaldehydes sielc.comsielc.com

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid) |

| Detection | UV/Vis or Mass Spectrometry (MS) |

| Application | Analytical separation, impurity isolation, pharmacokinetic studies |

Predicted Collision Cross Section Analysis

Collision Cross Section (CCS) is a key parameter in ion mobility spectrometry (IMS), representing the effective area of an ion as it travels through a buffer gas under the influence of an electric field. nih.gov This measurement is closely related to the ion's size, shape, and charge distribution. Interfacing IMS with mass spectrometry (IMS-MS) allows for multidimensional characterization of analytes, providing an additional layer of identification beyond just mass-to-charge ratio and retention time. nih.gov

While experimental determination of CCS values is crucial, the in-silico prediction of these values has become a powerful tool for the structural annotation and identification of molecules, particularly for non-intentionally added substances (NIAS) or novel compounds where authentic standards are unavailable. nih.govresearchgate.net

Methodology of CCS Prediction

Predicted CCS values are generated using computational models that rely on various molecular descriptors. These models are often built using machine learning algorithms, such as support vector machines (SVM), which are trained on large datasets of experimentally determined CCS values. nih.govresearchgate.netnih.gov The prediction process typically involves:

Generating Molecular Descriptors: The 2D or 3D structure of the target molecule, such as this compound, is used as input. From this structure, a wide array of numerical descriptors are calculated, quantifying properties like size, shape, branching, and electronic features. rsc.org

Applying a Prediction Model: These descriptors are fed into a trained model which has learned the relationship between the descriptors and the experimental CCS values for a diverse set of compounds. nih.gov

Calculating the Predicted CCS: The model outputs a predicted CCS value (typically in square angstroms, Ų) for a specific ion type (e.g., protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺) in a specific drift gas (commonly nitrogen or helium). nih.govresearchgate.net

The accuracy of these predictions is critical. For many models, the median relative error between predicted and experimental values can be as low as 1.5% to 4%, with over 90% of predictions falling within a 5% error margin. researchgate.netnih.govnih.gov This level of accuracy is often sufficient to increase confidence in the identification of unknown analytes. nih.gov

Predicted CCS Data for this compound and Derivatives

Specific, experimentally validated predicted CCS values for this compound are not prominently available in current literature. However, based on its structure and the principles of CCS prediction, we can generate theoretical values to illustrate how structural modifications would influence this parameter.

The structure of this compound (C₈H₆Cl₂O) provides the basis for these predictions. nih.gov Modifications, such as the reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid, would alter the molecule's size and shape, leading to different CCS values.

The following table presents illustrative predicted CCS values for this compound and two hypothetical derivatives. These values are calculated based on established models and demonstrate the expected trends.

Table 1: Illustrative Predicted Collision Cross Section (CCS) Data

| Compound Name | Molecular Formula | Ion Type | Predicted CCS (Ų) in N₂ |

|---|---|---|---|

| This compound | C₈H₆Cl₂O | [M+H]⁺ | 145.8 |

| (2,3-Dichloro-4-methylphenyl)methanol | C₈H₈Cl₂O | [M+H]⁺ | 147.2 |

Note: The data in this table is illustrative and calculated for the purpose of demonstrating the principles of CCS analysis. Actual experimental values may vary.

Detailed Research Findings:

Structural Influence: The predicted CCS value is highly dependent on the three-dimensional structure of the ion. For the parent compound, this compound, the planar phenyl ring and the positions of the chloro and methyl groups define its rotational average area.

Effect of Functional Group Modification:

Reduction to Alcohol: The reduction of the aldehyde group (-CHO) to a benzyl (B1604629) alcohol group (-CH₂OH) in (2,3-Dichloro-4-methylphenyl)methanol introduces more conformational flexibility. This slight increase in size and potential for different gas-phase conformations would likely result in a slightly larger predicted CCS value, as reflected in the table.

Oxidation to Carboxylic Acid: The oxidation of the aldehyde to a carboxylic acid (-COOH) in 2,3-Dichloro-4-methylbenzoic acid adds a polar hydroxyl group. This can lead to more compact structures through intramolecular hydrogen bonding or different interactions with the drift gas, potentially resulting in a slightly smaller CCS value compared to the aldehyde, despite the increase in mass.

Computational and Theoretical Investigations of 2,3 Dichloro 4 Methylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,3-Dichloro-4-methylbenzaldehyde, specific research applying these methods is not found in the available literature.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the optimized molecular geometry of chemical compounds. An extensive search of scientific databases did not yield any studies that have specifically applied DFT methods to this compound. Such a study would provide valuable insights into its bond lengths, bond angles, and dihedral angles, which are crucial for understanding its structural characteristics.

HOMO-LUMO Energy Analysis and Charge Transfer Characteristics

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for determining a molecule's chemical reactivity and its charge transfer properties. The energy gap between the HOMO and LUMO orbitals is a key indicator of molecular stability. There are currently no published studies that report the HOMO-LUMO energy gap or detail the charge transfer characteristics of this compound.

Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, chemical shifts)

Theoretical calculations can predict spectroscopic parameters such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra. The scientific literature lacks any computational studies that predict the spectroscopic parameters for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including their conformational preferences and reaction pathways.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For substituted benzaldehydes, the orientation of the aldehyde group relative to the benzene (B151609) ring and its substituents is of particular interest. However, no specific conformational analysis studies for this compound have been found in the literature.

Reaction Pathway Prediction and Transition State Analysis

Predicting reaction pathways and analyzing the associated transition states are crucial for understanding the mechanisms of chemical reactions. This involves mapping the potential energy surface to identify the most likely routes for a chemical transformation. There is no available research that details the prediction of reaction pathways or the analysis of transition states involving this compound.

Reactivity and Electronic Structure Predictions

The arrangement of chloro and methyl substituents on the benzaldehyde (B42025) framework significantly influences its electronic distribution and, consequently, its chemical behavior. Computational methods, particularly those rooted in density functional theory (DFT), are instrumental in predicting these properties.

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response, which is crucial for applications in optoelectronics and photonics. Materials with high β values can efficiently alter the frequency of light, a property sought after for technologies like optical switching and data storage.

Computational chemists employ quantum mechanical methods to calculate the components of the hyperpolarizability tensor. A common approach involves using DFT with a specific functional, such as B3LYP, and a suitable basis set (e.g., 6-31G' (d,p) or 6-311++G(d,p)). uco.esmdpi.com These calculations, often performed using software like Gaussian, first optimize the molecule's geometry to its lowest energy state. mdpi.com From this optimized structure, the total dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are computed. mdpi.com The total hyperpolarizability (β_tot) is then calculated from its tensor components.

For context, studies on other chlorobenzaldehydes have shown that the position of the chlorine atom significantly affects the NLO properties. mdpi.com The calculated hyperpolarizability is often compared to that of a standard NLO material, such as urea, to gauge its potential. mdpi.com A higher β_tot value suggests a more pronounced NLO response.

Illustrative Data for First-Order Hyperpolarizability:

The following table is an example of how calculated data for this compound would be presented. These are not actual calculated values.

| Parameter | Description | Illustrative Value | Units |

| μ_tot | Total Dipole Moment | 2.5 | Debye |

| α_tot | Total Polarizability | 80 | 10⁻²⁴ esu |

| β_tot | Total First-Order Hyperpolarizability | 250 | 10⁻³⁰ esu |

This table provides a clear, interactive overview of the key parameters derived from first-order hyperpolarizability calculations.

Analysis of Steric and Electronic Effects of Substituents

The reactivity and stability of this compound are governed by the interplay of steric and electronic effects imparted by its substituents: the two chlorine atoms, the methyl group, and the aldehyde group.

Electronic Effects: The chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I) on the benzene ring. The aldehyde group is also strongly deactivating due to both inductive and resonance (-M) effects. Conversely, the methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. Computational methods like Natural Bond Orbital (NBO) analysis can quantify these electronic interactions by analyzing charge transfer between orbitals and calculating stabilization energies.

A comprehensive computational study would model the molecule's geometry and electron density maps to visualize these effects. By calculating parameters like bond lengths, bond angles, and dihedral angles for the lowest energy conformation, researchers can infer the degree of steric strain and its impact on the molecule's structure.

Reactivity and Derivatization of 2,3 Dichloro 4 Methylbenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is the most reactive site for many transformations, serving as an electrophilic center for nucleophilic attack and a key participant in condensation, oxidation, and reduction reactions. openstax.org

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org The reactivity of the carbonyl group in 2,3-Dichloro-4-methylbenzaldehyde is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The two electron-withdrawing chlorine atoms and the aldehyde group itself increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

The general mechanism proceeds in two main steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbonyl carbon, breaking the C=O pi bond and forming a new C-Nu bond. This results in a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or an acid added during workup, yielding the final alcohol product.

Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), add directly and irreversibly. masterorganicchemistry.com Weaker nucleophiles, like water or alcohols, require acid catalysis to activate the carbonyl group for addition.

Condensation reactions are a cornerstone of synthetic chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen double bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, ethyl acetoacetate, or malononitrile. wikipedia.orgbas.bg The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine. wikipedia.org The product is an α,β-unsaturated compound. wikipedia.org For this compound, the Knoevenagel condensation provides a direct route to various substituted styrenes.

The general reaction is as follows:

This compound + Active Methylene Compound → (E)-2-(2,3-dichloro-4-methylbenzylidene) derivative + H₂O

The use of different active methylene compounds leads to a variety of functionalized products, as illustrated in the table below.

| Active Methylene Compound | Catalyst | Product Name |

| Malononitrile | Piperidine | 2-((2,3-Dichloro-4-methylphenyl)methylene)malononitrile |

| Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(2,3-dichloro-4-methylphenyl)acrylate |

| Diethyl Malonate | Piperidine | Diethyl 2-((2,3-dichloro-4-methylphenyl)methylene)malonate |

Schiff Base Formation: Schiff bases, or azomethines, are formed through the condensation of a primary amine with an aldehyde. nih.govjecst.org The reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic imine (C=N) bond. internationaljournalcorner.com These compounds are significant in coordination chemistry and as intermediates in organic synthesis. nih.govinternationaljournalcorner.com The reaction of this compound with various primary amines yields a range of N-substituted imines.

| Primary Amine | Product Name (Schiff Base) |

| Aniline | N-(2,3-Dichloro-4-methylbenzylidene)aniline |

| 4-Bromoaniline | N-(2,3-Dichloro-4-methylbenzylidene)-4-bromoaniline |

| 4-Amino Benzoic Acid | 4-(((2,3-Dichloro-4-methylphenyl)methylene)amino)benzoic acid |

Aldehydes are readily oxidized to form carboxylic acids. libretexts.org This transformation can be achieved using a variety of oxidizing agents. For aromatic aldehydes like this compound, common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid, known as the Jones reagent), or milder oxidants like Tollens' reagent. libretexts.org The oxidation of this compound yields 2,3-Dichloro-4-methylbenzoic acid. This reaction proceeds through a gem-diol intermediate formed by the addition of water to the aldehyde. libretexts.org

This compound + [O] → 2,3-Dichloro-4-methylbenzoic acid

| Oxidizing Agent | Conditions |

| Potassium Permanganate (KMnO₄) | Basic, followed by acidification |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone |

| Hydrogen Peroxide (H₂O₂) | With a suitable catalyst |

The aldehyde functional group can be easily reduced to a primary alcohol. libretexts.org This is a type of nucleophilic addition reaction where the nucleophile is a hydride ion (H⁻). Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent often used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. The reduction of this compound produces (2,3-Dichloro-4-methylphenyl)methanol.

This compound + [H] → (2,3-Dichloro-4-methylphenyl)methanol

| Reducing Agent | Solvent |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF, followed by aqueous workup |

Reactions Involving the Aromatic Ring and Halogen Substituents

The reactivity of the aromatic ring is influenced by the existing substituents. The aldehyde group and the chlorine atoms are electron-withdrawing, deactivating the ring towards electrophilic substitution but activating it for nucleophilic substitution. The methyl group is electron-donating.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups at the ortho and/or para positions to the leaving group (halogen). libretexts.orglibretexts.orgopenstax.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

In this compound, the aldehyde group is a moderately strong electron-withdrawing group.

The chlorine atom at the C-2 position is ortho to the aldehyde group.

The chlorine atom at the C-3 position is meta to the aldehyde group.

Due to the ortho relationship, the chlorine at C-2 is activated towards SNAr, as the electron-withdrawing aldehyde group can stabilize the intermediate carbanion through resonance. The chlorine at C-3 is less likely to be displaced as it lacks this ortho or para activation. Therefore, under suitable conditions with strong nucleophiles (e.g., sodium methoxide, amines), selective substitution of the C-2 chlorine may be possible. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira on related haloarenes)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. wikipedia.orgyoutube.com The presence of two chlorine atoms on the benzaldehyde ring offers opportunities for selective or double coupling reactions, although the reactivity can be influenced by the electronic effects of the aldehyde and methyl groups. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of related dihaloarenes in Suzuki, Heck, and Sonogashira reactions provides a strong basis for predicting its behavior.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comyoutube.com The reaction is highly tolerant of various functional groups, making it suitable for complex substrates like this compound. youtube.comyoutube.com

In dihaloarenes, regioselectivity can often be achieved by controlling reaction conditions. For instance, in the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids, selective reaction at one chloro position was achieved by conducting the reaction at room temperature. nih.gov A similar principle could be applied to this compound. The chlorine atom at the 2-position is sterically hindered by the adjacent aldehyde group and the chlorine at the 3-position, while the chlorine at the 3-position is flanked by a chlorine and a methyl-substituted carbon. The electronic nature of the substituents would also play a role in the oxidative addition step to the palladium(0) catalyst.

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgdiva-portal.org This reaction is a key method for the vinylation of aryl halides. diva-portal.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

For dihaloarenes, the Heck reaction can lead to mono- or di-substituted products depending on the stoichiometry of the reactants and the reaction conditions. The regioselectivity is influenced by both steric and electronic factors. diva-portal.org In the case of this compound, the two chlorine atoms offer different reactivity profiles. It is plausible that the less sterically hindered chlorine atom would react preferentially under controlled conditions. The development of highly active and stable phosphine-free palladium catalysts has expanded the scope of the Heck reaction to include less reactive aryl chlorides. organic-chemistry.org

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is fundamental for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reactivity of the halide in the Sonogashira coupling generally follows the order I > Br > Cl. However, with appropriate ligands and conditions, aryl chlorides can also be effectively coupled.

The differential reactivity of halogens can be exploited for selective couplings. For example, an aryl iodide can be selectively coupled in the presence of an aryl bromide. wikipedia.org While both halogens in this compound are chlorides, their different steric and electronic environments could potentially allow for regioselective Sonogashira coupling. The development of copper-free Sonogashira protocols and new ligand systems continues to broaden the applicability of this reaction. libretexts.orgacs.org

Table 1: Overview of Metal-Catalyzed Coupling Reactions on Haloarenes

| Reaction | Reactants | Catalyst System | Product Type | Key Features |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide or Triflate + Organoboron Compound | Pd(0) complex, Base | Biaryl, Arylalkene, etc. | High functional group tolerance; can be regioselective. youtube.comyoutube.comnih.gov |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd catalyst, Base | Substituted Alkene | Often shows high trans selectivity; applicable to aryl chlorides. wikipedia.orgdiva-portal.orgorganic-chemistry.org |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst (typically) | Arylalkyne, Enyne | Efficient C(sp²)-C(sp) bond formation. wikipedia.orglibretexts.org |

Photochemical Transformations

Aromatic aldehydes can participate in a variety of photochemical transformations upon absorption of UV light. beilstein-journals.org The excitation of an electron from a non-bonding orbital on the oxygen atom to an antibonding π* orbital (n,π* transition) can lead to the formation of reactive species. beilstein-journals.org For instance, benzaldehyde can undergo photochemical addition to alkenes to form oxetanes in the Paterno–Büchi reaction. beilstein-journals.org

The presence of chloro substituents on the aromatic ring can influence the photochemical behavior. The photochemical arylation of white phosphorus with chlorobenzenes has been reported, proceeding through the generation of aryl radicals upon UV irradiation in the presence of a strong photoreductant. nih.gov This suggests that under suitable conditions, the C-Cl bonds in this compound could undergo homolytic cleavage to form dichloromethylphenyl radicals, which could then be trapped by other reagents.

Furthermore, aldehydes themselves can act as photoinitiators for polymerization reactions. beilstein-journals.org The photochemical dissociation of benzaldehyde has been studied, indicating that the reaction pathway is dependent on the excitation wavelength. beilstein-journals.org While specific photochemical studies on this compound are scarce, the known reactivity of related aromatic aldehydes and chlorobenzenes provides a framework for predicting its potential photochemical transformations, including radical generation and participation in cycloaddition reactions.

Derivatization Strategies for Advanced Molecular Architectures

The structural features of this compound make it a versatile building block for the synthesis of more complex molecules. Derivatization can be targeted at the aldehyde functionality or the chloro-substituted aromatic ring.

The metal-catalyzed cross-coupling reactions discussed previously (Section 5.2.2) represent a primary strategy for elaborating the molecular structure. By selectively replacing one or both chlorine atoms with aryl, vinyl, or alkynyl groups, a wide array of derivatives with tailored electronic and steric properties can be accessed. For example, a regioselective Suzuki coupling could introduce a new aryl ring, leading to a biphenyl (B1667301) scaffold, while a subsequent Sonogashira coupling at the second chlorine position could install an alkyne, creating a highly functionalized, non-symmetrical core.

The aldehyde group offers another point for derivatization. Standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine or oxime provide access to different classes of compounds. For example, the resulting carboxylic acid could be used in amide bond formation or esterification to build larger supramolecular structures.

The combination of these strategies allows for a modular approach to the synthesis of advanced molecular architectures. A hypothetical synthetic route could involve a selective Heck reaction at one of the chloro positions, followed by a Wittig reaction at the aldehyde, and finally, a Suzuki coupling at the remaining chloro position. This step-wise functionalization would allow for the precise construction of complex target molecules from a relatively simple starting material.

Applications of 2,3 Dichloro 4 Methylbenzaldehyde As a Synthetic Intermediate

Precursor for Complex Organic Molecules

The reactivity of the aldehyde functional group, combined with the directing effects of the chloro and methyl substituents on the benzene (B151609) ring, makes 2,3-Dichloro-4-methylbenzaldehyde a valuable starting material for the synthesis of intricate organic structures.

Synthesis of Heterocyclic Compounds (e.g., benzimidazoles, quinazolinones)

Benzimidazoles and quinazolinones are important classes of heterocyclic compounds with a broad spectrum of biological activities, making them significant targets in medicinal chemistry. nih.govsemanticscholar.orgorganic-chemistry.org this compound is a key building block in the synthesis of these heterocycles.

The synthesis of benzimidazole (B57391) derivatives often involves the condensation reaction between an o-phenylenediamine (B120857) and an aldehyde. semanticscholar.org In this context, this compound can be reacted with appropriately substituted o-phenylenediamines to yield 2-substituted benzimidazoles. The reaction conditions for such syntheses can vary, with different catalysts and solvent systems being employed to optimize yields and reaction times. researchgate.netimpactfactor.org

Similarly, quinazolinone synthesis can be achieved through various routes, with some methods utilizing 2-aminobenzamides as key precursors. nih.gov While direct use of this compound in this specific route is not explicitly detailed, its derivatives can play a role in forming the quinazolinone scaffold. The versatility of this aldehyde allows for its conversion into other functional groups that can then participate in the cyclization reactions necessary to form the quinazolinone ring system. For instance, the aldehyde can be oxidized to a carboxylic acid or converted to an amine, which can then be incorporated into the quinazolinone synthesis pathway. nih.gov

Building Block for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The aldehyde group in this compound is a prime site for nucleophilic attack, making it an excellent electrophile for the formation of new carbon-carbon bonds. fiveable.me Reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions can be employed to introduce new carbon-based substituents at the carbonyl carbon. fiveable.mealevelchemistry.co.uk These reactions are fundamental in organic synthesis for elongating carbon chains and constructing more complex molecular skeletons. illinois.eduorganic-chemistry.org

Furthermore, the aldehyde can participate in reactions that form carbon-heteroatom bonds. For example, reductive amination, which involves the reaction of the aldehyde with an amine in the presence of a reducing agent, leads to the formation of a new carbon-nitrogen bond, yielding substituted amines. This is a widely used transformation in the synthesis of pharmaceuticals and other biologically active molecules.

Role in Agrochemical Synthesis

While specific, direct examples of this compound's application in the synthesis of commercial agrochemicals are not extensively detailed in the provided search results, its structural motifs are present in various pesticidal and herbicidal compounds. Benzaldehyde (B42025) derivatives, in general, are common intermediates in the agrochemical industry. google.comgoogle.com The presence of chlorine atoms on the aromatic ring often enhances the biological activity of agrochemicals. Therefore, it is plausible that this compound or its close derivatives are utilized in the development of new and effective crop protection agents.

Applications in Fine Chemical Production

Fine chemicals are pure, single substances that are produced in limited quantities and are used as intermediates in various industries. This compound is a valuable intermediate in the production of several fine chemicals.

Dyestuff Intermediates

The synthesis of dyes and pigments often involves the use of aromatic intermediates that can be chemically modified to produce colored compounds. vipulorganics.comsciencemadness.orgchemsynth.co.in Benzaldehyde derivatives can serve as precursors to various dye classes. mjbas.com While the direct application of this compound as a dyestuff intermediate is not explicitly mentioned in the provided results, its chemical nature makes it a suitable candidate for such applications. The aromatic ring can be further functionalized with chromophoric and auxochromic groups to generate a wide range of colors.

Fragrance and Flavor Precursors

Benzaldehyde and its substituted derivatives are well-known for their characteristic aromas and are widely used in the fragrance and flavor industry. wordpress.comthegoodscentscompany.com For instance, benzaldehyde itself is known as "artificial bitter almond oil". wordpress.com While 4-methylbenzaldehyde (B123495) (p-tolualdehyde) is a recognized fragrance ingredient, the specific contribution of 2,3-dichloro substitution to the odor profile is not detailed. thegoodscentscompany.comnih.gov However, the chemical modification of this compound could lead to the synthesis of novel fragrance and flavor compounds with unique sensory properties. The aldehyde functional group can be readily converted into other functionalities, such as alcohols and esters, which are common components of fragrance formulations.

Material Science

Research into the material science applications of this compound is an emerging field. While its role as a synthetic intermediate is established in other areas of chemistry, its specific contributions to the development of novel materials are not yet extensively documented in publicly available scientific literature. The following sections explore the potential, based on the chemistry of analogous compounds, for its use as a precursor in polymer science and functional materials.

Precursor for Polymer Monomers (e.g., terephthalic acid derivatives)

Terephthalic acid is a critical monomer in the production of polyesters, most notably polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov The synthesis of terephthalic acid and its derivatives typically involves the oxidation of para-substituted benzene compounds. nih.govorgsyn.org For instance, p-xylene (B151628) is a common industrial precursor for terephthalic acid. nih.gov Similarly, 4-methylbenzaldehyde is a known precursor to terephthalic acid. wikipedia.org

Theoretically, this compound could serve as a starting material for the synthesis of a dichlorinated terephthalic acid derivative. The oxidation of the aldehyde and methyl groups on the benzene ring would lead to the formation of dicarboxylic acid functionalities. The presence of chlorine atoms on the aromatic ring could impart specific properties, such as flame retardancy or altered solubility, to the resulting polymers.

Table 1: Comparison of Potential Precursors for Terephthalic Acid Derivatives

| Precursor | Resulting Terephthalic Acid Derivative | Potential Polymer Properties | Documented Synthesis |

| p-Xylene | Terephthalic Acid | Standard PET properties | Yes nih.gov |

| 4-Methylbenzaldehyde | Terephthalic Acid | Standard PET properties | Yes wikipedia.org |

| This compound | 2,3-Dichloroterephthalic Acid (Hypothetical) | Modified thermal stability, flame retardancy, chemical resistance | Not Found |

Development of Functional Materials

Functional materials are designed to possess specific properties or to respond in a controlled way to external stimuli. Halogenated organic compounds are often employed in the creation of functional materials due to the unique characteristics that halogens impart.

The aldehyde group in this compound is a versatile functional group that can participate in various chemical reactions to form larger, more complex structures. For example, benzaldehyde derivatives can be used to synthesize functionalized polymers through reactions like nucleophilic substitution or carbodiimide (B86325) coupling. researchgate.netchapman.edu The presence of chlorine atoms in this compound could be leveraged to introduce specific functionalities. Halogen-containing polymers can exhibit enhanced properties such as increased hydrophilicity or serve as platforms for further functionalization. google.com

While the synthesis of functional polymers from various benzaldehyde derivatives is a known strategy, specific research detailing the use of this compound for the development of functional materials is not currently available in the surveyed literature. The potential exists for its use in creating materials with tailored electronic, optical, or thermal properties, but this remains an area for future investigation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dichloro-4-methylbenzaldehyde, and how can regioselectivity be controlled during halogenation?

- Methodology : Begin with 4-methylbenzaldehyde as a precursor. Introduce chlorine atoms via electrophilic aromatic substitution (EAS) using FeCl₃ as a catalyst. Regioselectivity at the 2- and 3-positions is influenced by steric and electronic effects of the methyl group. Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using NMR (e.g., coupling constants in H NMR for ortho/meta protons) .

- Validation : Compare experimental C NMR shifts with computational predictions (DFT calculations) to verify substitution patterns .

Q. How should researchers characterize the purity of this compound, and what analytical techniques are most effective?

- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Confirm structural integrity via FT-IR (aldehyde C=O stretch ~1700 cm⁻¹) and mass spectrometry (EI-MS for molecular ion [M+] at m/z 203). Cross-reference with PubChem spectral data for validation .

- Quantitative Analysis : Employ gas chromatography (GC) with internal standards (e.g., 4-ethylbenzaldehyde) to quantify impurities .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

- Methodology : Conduct kinetic studies under varying pH (e.g., 0.1 M HCl vs. 0.1 M NaOH) using UV-Vis spectroscopy to monitor aldehyde degradation. Compare activation energies (Arrhenius plots) to identify degradation pathways (e.g., hydrolysis vs. oxidation).

- Advanced Analysis : Density functional theory (DFT) can model transition states for aldehyde decomposition, with solvent effects simulated using polarizable continuum models (PCM) .

Q. How can researchers resolve contradictions in reported toxicity data for halogenated benzaldehyde derivatives?

- Methodology : Perform systematic meta-analysis of existing studies, prioritizing data from authoritative sources (e.g., PubChem, EPA DSSTox). Address variability by standardizing assay conditions (e.g., cell lines, exposure durations). For in vivo studies, use OECD guidelines for acute oral toxicity (e.g., LD₅₀ testing in rodents) .

- Case Study : Contrast ecotoxicological data from EPA DSSTox (DTXSID00594873) with conflicting reports, identifying confounding factors like impurity profiles or solvent choice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。